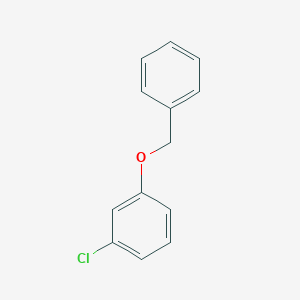

Benzyl 3-chlorophenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJUFHLXUSIELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179059 | |

| Record name | Benzyl 3-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24318-02-3 | |

| Record name | 1-Chloro-3-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24318-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-chlorophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 3-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Benzyl 3 Chlorophenyl Ether

Oxidative Transformations of Benzyl (B1604629) Ethers

The benzylic position of ethers is susceptible to oxidation, leading to valuable carbonyl compounds such as aldehydes and esters. nih.govorganic-chemistry.org The presence of the phenyl group stabilizes intermediates, such as radicals or cations, at the benzylic carbon, facilitating these transformations. masterorganicchemistry.comuou.ac.in However, substituents on the phenyl rings can significantly alter the electron density and, consequently, the reaction rates and pathways. An electron-withdrawing group, such as the chloro group in the 3-position of Benzyl 3-chlorophenyl ether, is expected to influence its reactivity in oxidative processes.

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile reagents for the oxidation of benzylic ethers. nih.gov They can function under various conditions to selectively yield different oxidation products.

Kinetic studies on the oxidation of substituted benzyl phenyl ethers by N-chlorosuccinimide (NCS) in an aqueous acetic acid medium provide significant insight into the reaction mechanism. In the presence of hydrochloric acid (HCl), the reaction exhibits first-order kinetics with respect to both NCS and HCl. Crucially, the reaction is zero-order with respect to the benzyl phenyl ether substrate. This indicates that the substrate is not involved in the rate-determining step of the reaction. The rate-determining step is likely the formation of a more potent oxidizing species from NCS and HCl. The unreacted NCS is typically estimated iodometrically to follow the course of the reaction.

The stoichiometry between benzyl phenyl ether and NCS has been established to be 1:1, with the primary product being the corresponding ester.

Table 1: Kinetic Data for the Oxidation of Benzyl Phenyl Ethers with NCS

| Reactant | Order of Reaction |

|---|---|

| [Benzyl Phenyl Ether] | Zero |

| [NCS] | First |

| [HCl] | First |

This table summarizes the observed reaction orders for the oxidation of benzyl phenyl ethers with N-chlorosuccinimide in the presence of hydrochloric acid.

The rate of oxidation of benzyl phenyl ethers by NCS is significantly influenced by the reaction medium's properties.

Acid Catalysis: The reaction is acid-catalyzed, as demonstrated by the first-order dependence of the rate on the concentration of HCl. The plot of log k_obs versus log [H+] is linear with a unit slope, confirming this relationship.

Ionic Strength: The reaction rate remains constant with variations in ionic strength, studied by adding sodium perchlorate (B79767) (NaClO4). This suggests that the rate-determining step does not involve the interaction of two ionic species.

Dielectric Constant: An increase in the dielectric constant of the medium, achieved by altering the percentage of acetic acid in water, leads to a decrease in the reaction rate. A plot of log k_obs versus the reciprocal of the dielectric constant (1/D) yields a straight line with a positive slope. This behavior is characteristic of reactions where the transition state is less polar than the reactants, which could involve a dipole-dipole or ion-dipole interaction.

Table 2: Influence of Medium Properties on Reaction Rate

| Parameter | Effect on Rate | Observation |

|---|---|---|

| Acid [H+] | Increases | First-order dependence |

| Ionic Strength | No effect | Rate is independent of [NaClO4] |

| Dielectric Constant (D) | Decreases with increasing D | Linear plot of log k_obs vs 1/D |

This table outlines the effects of acid concentration, ionic strength, and the dielectric constant of the medium on the rate of NCS-mediated oxidation of benzyl phenyl ethers.

The oxidation of benzyl ethers using N-bromosuccinimide (NBS) can be selectively controlled to produce either aromatic aldehydes or aromatic esters by adjusting the reaction conditions. nih.gov Specifically, the stoichiometry of NBS is the determining factor.

Aldehyde Formation: When one equivalent of NBS is used, the reaction selectively yields the corresponding aromatic aldehyde. This proceeds through the formation of a monobrominated intermediate, which then eliminates methyl bromide to give the aldehyde. nih.gov

Ester Formation: When two or more equivalents of NBS are employed, the reaction proceeds further to yield an aromatic methyl ester. The proposed mechanism involves the initial monobrominated intermediate undergoing a second bromination to form a dibromobenzyl intermediate. This unstable species is then hydrolyzed during workup (e.g., with aqueous NaOH) to afford the ester. nih.gov

This selectivity provides a valuable synthetic route for accessing either aldehydes or esters from the same benzyl ether starting material by simply controlling the amount of the NBS oxidant. nih.gov

The mechanism of oxidation by N-halosuccinimides can involve both radical and electrophilic pathways, depending on the specific conditions and the nature of the active halogen species.

Radical Pathway: In many reactions, particularly benzylic bromination with NBS initiated by light or heat, the mechanism is a free-radical chain reaction. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the N-Br bond, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic carbon, which is the weakest C-H bond due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.comuou.ac.in This pathway is favored in non-polar solvents. masterorganicchemistry.com

Electrophilic Pathway: In the presence of a strong acid, as seen in the NCS/HCl system, the reaction is believed to proceed via an electrophilic pathway. The protonation of NCS can generate a more powerful electrophilic chlorine species, such as H2OCl+ or Cl+. This potent electrophile then attacks the ether oxygen, followed by subsequent steps to yield the final oxidized product. The term "halogen bond" is used to describe interactions where a halogen atom acts as an electrophilic center (a Lewis acid). nih.gov The zero-order dependence on the ether substrate in the NCS/HCl system strongly supports a mechanism where the slow step is the formation of this electrophilic halogenating agent, rather than a direct attack on the ether.

Besides N-halosuccinimides, several other oxidizing agents are effective for the transformation of benzyl ethers.

Potassium Permanganate (KMnO₄): Permanganate is a powerful and inexpensive oxidant. The oxidation of benzyl ethers to benzoate (B1203000) esters can be efficiently carried out using KMnO₄ in a two-phase system (e.g., dichloromethane/water) with the aid of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC). tandfonline.comtandfonline.com This method offers advantages of convenience and mild reaction conditions, proceeding regiospecifically at the benzylic position. tandfonline.com

Nitric Acid (HNO₃): Dilute nitric acid can oxidize benzyl ethers to the corresponding aldehydes. researchgate.netias.ac.in The reaction is typically initiated by a catalytic amount of sodium nitrite. researchgate.net Kinetic studies on substituted benzyl ethers have shown that the reaction rate is decreased by electron-withdrawing substituents, such as a chloro group. acs.org For instance, the oxidation of bis(chlorobenzyl) ethers is noted to be more difficult than that of dibenzyl ether under similar conditions. ias.ac.in The mechanism is thought to involve nitrous acid as a promoter. acs.orgdtic.mil

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): DDQ is a widely used quinone for dehydrogenation and oxidation of activated C-H bonds, including those in benzylic ethers. researchgate.netrsc.org The reaction is believed to proceed via a rate-determining hydride abstraction from the benzylic carbon to form a stabilized benzylic cation, followed by reaction with nucleophiles (like water) to yield aldehydes or ketones. cdnsciencepub.comacs.org The reaction is highly sensitive to electronic effects; electron-withdrawing groups on the aromatic ring deactivate the substrate towards oxidation by DDQ. cdnsciencepub.com With primary ethers, excess DDQ can further oxidize the initially formed aldehyde to an ester. researchgate.netcdnsciencepub.com

Selective Bromination and Subsequent Product Formation (e.g., Aromatic Aldehydes, Aromatic Methyl Esters)

Visible-Light-Mediated Oxidative Debenzylation Processes

The cleavage of the benzyl group from benzyl ethers is a pivotal transformation in organic synthesis, often employed as a deprotection strategy. acs.orgnih.govnih.gov Traditional methods for this cleavage, such as catalytic hydrogenolysis or Birch reduction, are often hampered by their harsh conditions and limited functional group tolerance. acs.orgnih.govnih.gov A milder and more selective alternative has emerged in the form of visible-light-mediated oxidative debenzylation. acs.orgnih.govnih.gov

This photocatalytic approach utilizes a photooxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which, upon irradiation with visible light, facilitates the cleavage of the benzyl ether. acs.orgnih.govnih.govresearchgate.net This method has demonstrated significant functional group tolerance, proving compatible with sensitive moieties like azides, alkenes, and alkynes. acs.orgnih.govnih.govresearchgate.net The reaction mechanism involves a single electron transfer from the benzyl ether to the excited state of the photocatalyst, initiating the debenzylation process. nih.gov

Research has shown that the choice of irradiation wavelength is critical for optimizing selectivity. acs.orgnih.gov Green light (around 525 nm) has been found to be superior to blue light (around 440 nm) in minimizing the formation of unwanted side products in batch reactions. acs.orgnih.gov Furthermore, the implementation of continuous-flow systems can significantly reduce reaction times from hours to minutes, enhancing the efficiency of the process. acs.orgnih.govnih.govresearchgate.net

Table 1: Comparison of Reaction Conditions for Visible-Light-Mediated Oxidative Debenzylation

| Parameter | Batch Reaction | Continuous-Flow System |

|---|---|---|

| Irradiation Source | Green Light (525 nm) preferred to suppress side products | Blue Light (440 nm) can be used with precise time control |

| Reaction Time | Hours | Minutes |

| Selectivity | High with green light | High with precise control |

| Photooxidant | DDQ (stoichiometric or catalytic) | DDQ (stoichiometric or catalytic) |

Cleavage and Depolymerization Reactions of Benzyl Ether Linkages

The cleavage of the benzylic C-O bond in benzyl ethers like this compound is a fundamental process that can proceed through different mechanistic pathways. libretexts.orgaakash.ac.in Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.

Homolytic versus Heterolytic Cleavage Mechanisms of Benzylic C-O Bonds

The scission of a chemical bond can occur in two primary ways: homolytically or heterolytically. libretexts.org

Homolytic cleavage involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons, leading to the formation of radicals. libretexts.org This process is often initiated by heat or light. libretexts.org

Heterolytic cleavage , in contrast, is an unsymmetrical process where one fragment takes both bonding electrons, resulting in the formation of a cation and an anion. libretexts.org

In the context of benzyl ethers, the pathway followed often depends on the reaction conditions and the nature of the substituents on the aromatic rings. ecust.edu.cnresearchgate.net

The solvent plays a critical role in directing the course of benzylic C-O bond cleavage. ecust.edu.cn For instance, in the functionalization of exo-cyclic enol ethers catalyzed by potassium tert-butoxide, the reaction pathway is solvent-dependent. ecust.edu.cn In a non-polar solvent like tetrahydrofuran (B95107) (THF), an addition/elimination reaction occurs. ecust.edu.cn However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the reaction proceeds through a more complex cascade involving addition, ring-opening, and cyclization, which includes the cleavage of the C-O bond. ecust.edu.cn This highlights the solvent's ability to stabilize different intermediate species and thus favor one reaction pathway over another.

The direct observation and characterization of the transient intermediates formed during benzylic cleavage are essential for elucidating the reaction mechanism. Radical intermediates, which are characteristic of homolytic cleavage, can be detected using techniques like electron spin resonance (ESR) spectroscopy. siu.edu The involvement of radical intermediates has been proposed in the visible-light-promoted conversion of alkyl benzyl ethers to alkyl esters or alcohols. acs.org

Ionic intermediates, resulting from heterolytic cleavage, can be identified through various spectroscopic methods and by trapping experiments. For example, the formation of a benzyl carbonium ion has been suggested as an intermediate in certain ether cleavage reactions. mdma.ch Mechanistic studies on the photo-oxidation of arene rings provide evidence for the involvement of an oxonium intermediate, which leads to the selective cleavage of the C-O bond. chemrxiv.org

Solvent Effects on Reaction Pathways and Intermediate Species

Cascade Cleavage and Depolymerization Mechanisms of Benzyl Ether Backbones

Benzyl ether linkages are integral to the structure of certain polymers and dendrimers. nih.govresearchgate.netco99.net The cleavage of these linkages can be designed to occur in a controlled, sequential manner, leading to the disassembly or depolymerization of the entire macromolecular structure. nih.govresearchgate.net This process, often referred to as a cascade cleavage or self-immolative depolymerization, is initiated by a single trigger event at a specific point in the polymer chain. nih.govresearchgate.netco99.net

For example, a depolymerizable backbone engineered into dendritic structures can be triggered to disassemble through a stepwise cascade cleavage that proceeds from the periphery to the core of the dendrimer. nih.gov Similarly, self-immolative polymers (SIPs) based on a poly(benzyl ether) backbone can be designed to depolymerize into small molecules following the cleavage of a specific end-cap. co99.netnih.gov These depolymerization processes are of significant interest for applications in areas like drug delivery and materials recycling. nih.govacs.org

Table 2: Key Features of Benzyl Ether Depolymerization

| Feature | Description |

|---|---|

| Trigger | A specific chemical or physical stimulus initiates the process. |

| Mechanism | A cascade of sequential cleavage reactions along the polymer backbone. nih.govco99.net |

| Products | Small molecule fragments resulting from the complete disassembly of the polymer. co99.net |

| Applications | Drug delivery, sensing, and recyclable materials. nih.govacs.org |

Rearrangement Reactions

In addition to cleavage reactions, benzyl aryl ethers can also undergo rearrangement reactions, where the connectivity of the atoms within the molecule is altered. clockss.orguq.edu.aumvpsvktcollege.ac.in A classic example is the Claisen rearrangement, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement that typically involves allyl vinyl ethers or allyl phenyl ethers. clockss.orguq.edu.aumvpsvktcollege.ac.in While less common, analogous rearrangements have been investigated for benzyl vinyl ethers. uq.edu.au

The thermal rearrangement of allyl 3-chlorophenyl ether, for instance, leads to a mixture of products including chloro-2,3-dihydrobenzofurans and allylchlorophenols. clockss.org This indicates that under thermal conditions, the molecule can undergo intramolecular transformations to yield rearranged products. clockss.org The Fries rearrangement of 3-chlorophenyl acetate (B1210297), a related aryl ester, also yields a mixture of rearranged products, highlighting the potential for skeletal reorganization in these systems under specific conditions. lookchem.com

Experimental and Computational Studies of the Benzyl-Claisen Rearrangement

Optimization of Reaction Conditions and Solvent Effects

Alkylation Reactions Involving Benzyl Ether Precursors

The structural components of this compound can participate in or be formed through various alkylation reactions.

Chloromethylation is a classic method for introducing a chloromethyl (–CH₂Cl) group onto an aromatic ring. wikipedia.org This reaction typically involves formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. wikipedia.org Alternatively, chloromethyl alkyl ethers, such as benzyl chloromethyl ether, can be used as the alkylating agent, particularly for deactivated aromatic compounds. orgsyn.orggoogle.com

The aromatic rings of this compound could potentially undergo such an alkylation. The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org However, the formation of diarylmethane side products is a common issue, where the newly introduced chloromethyl group reacts with another aromatic molecule. wikipedia.orgdur.ac.uk For deactivated aromatic compounds, catalysts such as ferric chloride or stannic chloride are effective when using a chloromethyl alkyl ether. google.com

Benzyl ether and benzyl alcohol precursors are widely used as alkylating agents. For instance, the α-alkylation of ketones can be achieved using benzyl alcohols in the presence of a manganese-pincer complex catalyst. nih.gov This method allows for the formation of a new carbon-carbon bond at the α-position of the ketone. Oxidative alkylation of cyclic benzyl ethers with ketones is also possible using a mixture of copper and indium salts as catalysts, with oxygen as the terminal oxidant. thieme-connect.de

Benzyl halides, which can be readily prepared from benzyl ethers or alcohols, are key precursors for reactions with phosphorus compounds. The reaction of a substituted benzyl halide with a dialkyl phosphite (B83602) is a common method for synthesizing benzyl phosphonates, important intermediates in organic synthesis. frontiersin.orgnih.gov This reaction, an extension of the Michaelis-Arbuzov reaction, can be catalyzed efficiently by a KI/K₂CO₃ system in a benign solvent like PEG-400. frontiersin.orgnih.gov Similarly, di-(p-substituted benzyl) phosphites can be synthesized from the corresponding benzyl alcohol and phosphorus trichloride, and subsequently converted to chlorophosphonates which are effective phosphorylating agents. acs.org

Advanced Spectroscopic and Analytical Characterization in Benzyl 3 Chlorophenyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Benzyl (B1604629) 3-chlorophenyl ether. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is instrumental in identifying the types and connectivity of protons in a molecule. In Benzyl 3-chlorophenyl ether, the spectrum reveals distinct signals corresponding to the protons of the benzyl and chlorophenyl groups. The benzylic protons (CH₂) adjacent to the ether oxygen typically appear as a singlet, with their chemical shift influenced by the deshielding effect of the oxygen atom. The aromatic protons on both the benzyl and the 3-chlorophenyl rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will show signals for the benzylic carbon, the carbon atoms of the unsubstituted phenyl ring, and the carbon atoms of the 3-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the ether oxygen (C-O) on the chlorophenyl ring will have characteristic chemical shifts. Similarly, the carbons of the benzyl group, including the methylene (B1212753) carbon and the aromatic carbons, will be clearly resolved, thus confirming the carbon skeleton of the molecule.

Table 1: Representative NMR Data for Phenyl Ether Derivatives

| Compound Structure | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 1-benzyl-3-(3-chlorophenyl)-1H-pyrazole | 7.82 (s, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.37 – 7.24 (m, 8H), 6.56 (s, 1H), 5.35 (s, 2H) rsc.org | 150.2, 136.3, 135.3, 134.5, 130.8, 129.8, 128.8, 128.1, 127.7, 127.5, 125.7, 123.7, 103.5, 56.2 rsc.org |

Note: Data for a structurally related compound is provided for illustrative purposes. The precise shifts for this compound may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups and characterizing the vibrational modes of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A strong absorption due to the C-O-C (ether) stretching vibration is typically observed. pressbooks.pubspectroscopyonline.com Aromatic C-H stretching vibrations and C=C stretching vibrations within the phenyl rings will also be present. The presence of the chlorine substituent on the phenyl ring can also give rise to a characteristic C-Cl stretching vibration in the lower frequency region of the spectrum. spectroscopyonline.com

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides information that is complementary to FT-IR. jetir.org It involves scattering of monochromatic light from a laser, and the resulting spectrum shows the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum would also exhibit bands corresponding to the aromatic ring vibrations and the C-H stretching modes. spectroscopyonline.com The symmetric stretching of the C-O-C bond may also be observed. The combination of FT-IR and FT-Raman data provides a more complete vibrational analysis of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. horiba.comnih.gov This enhancement allows for the detection of very small quantities of a substance. In the context of this compound research, SERS could be employed to study the interaction of the molecule with metallic surfaces. nih.gov This is particularly relevant for understanding its behavior in systems where it might be adsorbed, such as on catalytic surfaces or in certain analytical devices. The SERS spectrum would provide detailed information about the orientation and binding of the molecule to the surface, as the enhancement effect is strongly dependent on the proximity and orientation of the molecule's functional groups relative to the metal surface. frontiersin.org

Table 2: Key Vibrational Spectroscopy Bands for Ethers

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-O-C Asymmetric Stretch | 1250 - 1050 pressbooks.pub | Strong intensity in FT-IR. Phenyl alkyl ethers show two bands. pressbooks.pub |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands of variable intensity. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak intensity. |

| Aliphatic C-H Stretch | 3000 - 2850 | For the benzylic CH₂ group. |

| C-Cl Stretch | 800 - 600 | Can be weak and may be coupled with other vibrations. |

Note: These are general ranges and the exact positions for this compound can vary based on its specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of "this compound" through its fragmentation pattern. The electron ionization (EI) mass spectrum of an aromatic ether like "this compound" is expected to exhibit a prominent molecular ion peak. epa.gov

The molecular formula for "this compound" is C₁₃H₁₁ClO, which corresponds to a molecular weight of approximately 218.68 g/mol . nih.gov In its mass spectrum, the molecular ion peak (M⁺) would therefore appear at an m/z (mass-to-charge ratio) of 218. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 220, with an intensity of about one-third of the molecular ion peak, is also anticipated. epa.gov

The fragmentation of "this compound" is predicted to follow established patterns for benzyl ethers and aromatic compounds. A primary fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the ether oxygen (β-cleavage to the phenyl ring), which is a common fragmentation route for aromatic ethers. epa.gov This cleavage would lead to the formation of a stable benzyl cation. Another significant fragmentation is the formation of the tropylium (B1234903) ion.

Key expected fragments in the mass spectrum of "this compound" are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C₁₃H₁₁ClO]⁺ | Intact Molecular Ion | 218/220 | Confirms the molecular weight and presence of chlorine. |

| [C₇H₇]⁺ | Benzyl Cation / Tropylium Ion | 91 | A very common and stable fragment for benzyl-containing compounds. |

| [C₆H₄ClO]⁺ | 3-Chlorophenoxy Cation | 127/129 | Indicates the presence of the chlorophenoxy moiety. |

| [C₆H₅]⁺ | Phenyl Cation | 77 | A common fragment in aromatic compounds. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis, such as in a Williamson ether synthesis reaction between 3-chlorophenol (B135607) and a benzyl halide.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. In the synthesis of "this compound," TLC can be used to track the consumption of the starting materials (e.g., 3-chlorophenol and benzyl bromide) and the formation of the ether product. researchgate.netpostnova.com

Due to the replacement of a polar hydroxyl group in 3-chlorophenol with a less polar ether linkage, "this compound" is significantly less polar than its phenolic precursor. Consequently, the product will travel further up the TLC plate in a given solvent system, resulting in a higher retention factor (Rf) value compared to the starting phenol (B47542). rsc.org A common practice is to spot the reaction mixture alongside the pure starting materials on the same TLC plate to visualize the progress. nih.gov The reaction is considered complete when the spot corresponding to the starting phenol has disappeared. A suitable mobile phase for such a separation would typically consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The optimal ratio can be determined empirically, starting with a higher proportion of the nonpolar solvent.

| Compound | Expected Polarity | Expected Rf Value Trend | Visualization |

| 3-Chlorophenol | High | Low | UV light (254 nm), specific stains |

| Benzyl Bromide | Intermediate | Intermediate | UV light (254 nm) |

| This compound | Low | High | UV light (254 nm) |

Gas Chromatography (GC) for Conversion, Yield Determination, and Product Analysis

Gas chromatography (GC) is a powerful tool for the quantitative analysis of "this compound." It is widely used to determine the conversion of reactants, calculate the reaction yield, and assess the purity of the final product. rsc.orgyoutube.com In a typical application, a small aliquot of the reaction mixture is analyzed by GC to determine the relative peak areas of the starting materials and the product. rsc.org

For the analysis of a diaryl ether like "this compound," a standard non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), would be suitable. rsc.org The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of components with different boiling points. rsc.org

The retention time of "this compound" will be influenced by its boiling point and its interaction with the stationary phase. Given its molecular weight and structure, it will have a higher retention time than lower-boiling starting materials like benzyl bromide, but its elution order relative to other potential high-boiling byproducts would depend on the specific GC conditions. sigmaaldrich.comthermofisher.com By calibrating the instrument with a known amount of an internal standard, the GC peak areas can be used to accurately quantify the amount of "this compound" produced, thus allowing for a precise determination of the reaction yield. youtube.com

| Parameter | Typical Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Example: Start at 100 °C, ramp to 280 °C at 15 °C/min |

Computational and Theoretical Investigations of Benzyl 3 Chlorophenyl Ether

Quantum Chemical Methodologies

Quantum chemical methodologies are rooted in the principles of quantum mechanics and are employed to calculate the electronic structure and properties of molecules. These ab initio (from first principles) or semi-empirical methods allow for the detailed investigation of molecular geometries, energy levels, and spectral properties. For molecules like Benzyl (B1604629) 3-chlorophenyl ether, these studies provide a foundational understanding of its conformational preferences and electronic nature.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying polyatomic molecules. researchgate.netscience.gov It is favored for its balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to investigate the properties of organic molecules, including substituted ethers. rdmodernresearch.comnih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms with the lowest potential energy. For Benzyl 3-chlorophenyl ether, this process involves optimizing all bond lengths, bond angles, and dihedral angles to find the most stable conformation.

The flexibility of the ether linkage (C-O-C) and the rotation of the two phenyl rings mean that this compound can exist in several different conformations. A full geometry optimization identifies the global minimum on the potential energy surface, representing the most populated conformation of the molecule in the gas phase. The resulting structural parameters provide a precise model of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT calculations for a molecule with the structural motifs of this compound. The values are illustrative and based on general data for related compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-O (ether) | ~1.36 - 1.43 Å |

| C-Cl (aromatic) | ~1.74 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methylene) | ~1.09 Å | |

| Bond Angles | C-O-C | ~118° - 120° |

| O-C-C (benzyl) | ~107° - 109° | |

| Cl-C-C (aromatic) | ~119° - 121° |

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. For aromatic ethers, strong characteristic absorptions due to C–O single-bond stretching are expected in the 1050 to 1250 cm⁻¹ range.

Furthermore, DFT provides insight into the molecule's electronic properties by calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, gives a preliminary estimate of the energy required for electronic excitation and is a key indicator of chemical reactivity.

To comprehensively understand the conformational flexibility of this compound, a Potential Energy Surface (PES) scan is performed. This computational experiment involves systematically varying specific dihedral angles—for instance, the angles defining the rotation around the C-O bonds (e.g., C-C-O-C and C-O-C-C)—and calculating the energy at each step while allowing the rest of the molecule to relax.

The resulting PES plot maps the energy of the molecule as a function of these rotations. The minima on the surface correspond to stable, low-energy conformers, while the maxima represent the transition states (energy barriers) between them. This analysis reveals the preferred spatial arrangement of the benzyl and 3-chlorophenyl groups and the energy required to interconvert between different stable forms.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited states and predicting electronic absorption spectra (UV-Visible). acs.orgnih.gov TD-DFT calculates the vertical excitation energies from the ground electronic state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations can help assign the electronic transitions observed in an experimental UV-Vis spectrum, typically identifying them as π→π* transitions within the aromatic rings or n→π* transitions involving the lone pairs on the ether oxygen. Such studies are often performed considering solvent effects to better match experimental conditions. nih.gov

Table 2: Illustrative TD-DFT Results for Electronic Transitions This table shows a hypothetical output from a TD-DFT calculation for an aromatic ether like this compound, performed at the B3LYP/6-311+G(d,p) level.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 4.55 | 272 | 0.085 | π→π* (Chlorophenyl) |

| S₀ → S₂ | 4.80 | 258 | 0.150 | π→π* (Benzyl) |

| S₀ → S₃ | 5.25 | 236 | 0.015 | n→π* |

Density Functional Theory (DFT) Calculations

Prediction of Vibrational and Electronic Spectra

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO and LUMO): The spatial distribution and energy of the HOMO and LUMO are crucial. The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity and easier electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential projected onto the electron density surface of a molecule. It provides a visual guide to the charge distribution. Different colors represent varying potential:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen and chlorine atoms. rdmodernresearch.com

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack, typically found around hydrogen atoms.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO – EHOMO) / 2)

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. (ω = μ² / 2η)

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how this compound might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and molecular interactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor. numberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is key to understanding how chemical reactions occur. cureffi.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich areas, such as the phenyl rings and the ether oxygen atom, which has lone pairs of electrons. The LUMO, conversely, represents the regions most susceptible to receiving electrons and is likely distributed across the anti-bonding orbitals of the aromatic systems. The energy and spatial distribution of these orbitals are critical in predicting the molecule's behavior in chemical reactions. cureffi.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). nih.govresearchgate.net This gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.govdergipark.org.tr A molecule with a small HOMO-LUMO gap is generally more reactive, more polarizable, and possesses lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. dergipark.org.tr

Theoretical calculations, typically using DFT methods, can determine the energies of the HOMO and LUMO orbitals. While specific computational studies for this compound are not available in the surveyed literature, the following table illustrates typical values that would be calculated.

Interactive Data Table: Illustrative FMO Properties Note: These values are representative examples and not calculated data for this compound.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.70 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.60 |

A significant energy gap, as illustrated above, would suggest that this compound is a relatively stable molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. elsevier.com It helps in predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the electron-rich and electron-poor regions. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govwindows.net

For this compound, an MEP analysis would likely reveal the following:

Negative Potential: The most significant region of negative potential would be located around the ether oxygen atom due to the high electron density of its lone pairs. The electronegative chlorine atom would also contribute to a negative potential region on the 3-chlorophenyl ring. These sites are the most probable targets for electrophiles.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly those on the benzylic bridge (-CH₂-), making them susceptible to interaction with nucleophiles.

MEP analysis is crucial in understanding intermolecular interactions, such as hydrogen bonding and biological recognition. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, closely corresponding to the classic Lewis structure picture. uni-muenchen.deblogspot.com This method investigates intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. windows.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). rdmodernresearch.com A high E(2) value indicates a strong electronic interaction between the donor and acceptor orbitals, signifying greater charge delocalization and stabilization of the molecule. rdmodernresearch.com

In this compound, key intramolecular interactions would include:

Delocalization of the oxygen lone pairs (nO) into the antibonding π* orbitals of the adjacent phenyl rings.

Interactions between the π orbitals of one ring and the π* orbitals of the other, facilitated by the ether linkage.

Interactive Data Table: Illustrative NBO Analysis for Key Interactions Note: The following data is hypothetical and serves to illustrate the output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O | π* (C-C)chlorophenyl ring | 5.2 | n → π* |

| LP (1) O | σ* (C-C)benzyl ring | 1.8 | n → σ* |

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

A higher chemical hardness indicates lower reactivity, while a higher chemical softness suggests greater reactivity. The electrophilicity index measures the ability of a species to accept electrons. windows.net

Interactive Data Table: Illustrative Global Reactivity Descriptors Note: These values are calculated from the illustrative FMO energies in section 4.2.1.1.

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.80 eV |

| Chemical Softness (S) | 1 / η | 0.357 eV⁻¹ |

These parameters provide a quantitative framework for comparing the reactivity of this compound with other molecules. researchgate.net

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method for estimating the partial atomic charges of the atoms within a molecule. uni-muenchen.de The distribution of these charges affects many molecular properties, including the dipole moment, electronic structure, and polarizability.

While widely used due to its simplicity, the Mulliken method has known limitations, such as a strong dependence on the basis set used in the calculation. uni-muenchen.de Despite this, it provides valuable qualitative insights into the charge distribution. For this compound, one would expect the electronegative oxygen and chlorine atoms to carry partial negative charges, while the hydrogen atoms and adjacent carbon atoms would carry partial positive charges. nih.govwindows.net

Interactive Data Table: Illustrative Mulliken Atomic Charges for Key Atoms Note: These values are representative examples and not calculated data for this compound.

| Atom | Element | Illustrative Mulliken Charge (a.u.) |

|---|---|---|

| O (ether) | Oxygen | -0.55 |

| Cl (on ring) | Chlorine | -0.18 |

| C (benzylic) | Carbon | +0.21 |

| C (attached to O) | Carbon | +0.40 |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. uq.edu.au By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface of a reaction. This provides crucial insights into reaction pathways, activation barriers, and the factors controlling selectivity. escholarship.org

For this compound, computational studies could explore various reactions:

Electrophilic Aromatic Substitution: Modeling could predict the most likely position of attack on the two different phenyl rings and determine how the chloro and benzyloxy substituents direct incoming electrophiles.

Nucleophilic Substitution: The reaction of a nucleophile at the benzylic carbon could be modeled to understand its mechanism (e.g., SN1 vs. SN2). cureffi.org

Benzyl-Claisen Rearrangement: Benzyl ethers can undergo -sigmatropic rearrangements. uq.edu.au Computational modeling could predict the feasibility and regioselectivity of such a rearrangement for this compound, including whether the rearrangement occurs preferentially toward or away from the chlorine substituent. uq.edu.au

Such mechanistic studies are vital for understanding and predicting the chemical behavior of the compound and for designing new synthetic pathways. solubilityofthings.com

Analysis of Steric and Stereoelectronic Effects on Reactivity

This subsection would delve into how the spatial arrangement of atoms (steric effects) and the distribution of electrons in orbitals (stereoelectronic effects) influence the reactivity of this compound.

Steric Effects: The analysis might explore how the bulky benzyl and chlorophenyl groups hinder the approach of reactants or favor specific conformations. For example, a computational study could compare the activation energies for reactions at different positions on the aromatic rings to quantify steric hindrance. acs.org

Stereoelectronic Effects: This would involve analyzing how the orientation of molecular orbitals affects the reaction. For example, in an SN2 reaction to form the ether, the anti-periplanar alignment of the nucleophile's attacking orbital and the leaving group's sigma-antibonding orbital is crucial for an efficient reaction. scribd.com The electron-withdrawing nature of the chlorine atom on the phenyl ring would also be analyzed for its influence on the reactivity of the aromatic system towards, for instance, nucleophilic attack. solubilityofthings.com

Research in this area would provide a deeper understanding of reaction selectivity and rates, but specific computational analyses for this compound are not currently available in published literature.

Applications in Advanced Organic Synthesis Research

Role as Protecting Groups in Multistep Synthesis

In the intricate process of multistep organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity during subsequent reactions. wikipedia.org The benzyl (B1604629) group, in particular, is a widely used protecting group for alcohols due to its robustness and the diverse conditions under which it can be removed. organic-chemistry.orgutsouthwestern.edu

The stability of the benzyl ether linkage under many non-reductive conditions allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. uwindsor.ca This includes reactions under both acidic and basic conditions, making benzyl ethers compatible with a diverse array of synthetic methodologies. organic-chemistry.orguwindsor.ca For example, the synthesis of the complex natural product brevetoxin (B15176840) B utilized multiple orthogonal protecting groups, including benzyl ethers, to navigate the intricate synthetic pathway. numberanalytics.com

| Protecting Group Combination | Removal Condition for Benzyl Ether | Removal Condition for Orthogonal Group |

| Benzyl ether and Silyl ether | Hydrogenolysis | Fluoride ions or acid |

| Benzyl ether and Acetal (B89532) | Hydrogenolysis | Acid |

| Benzyl ether and Carbamate | Hydrogenolysis | Acid |

This table illustrates common orthogonal protecting group strategies involving benzyl ethers.

While catalytic hydrogenolysis is a standard method for cleaving benzyl ethers, research has focused on developing milder and more selective deprotection techniques to accommodate sensitive functional groups. organic-chemistry.orgacs.org Oxidative methods provide a valuable alternative. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgmpg.de Recent advancements have shown that visible-light-mediated debenzylation using DDQ can serve as a milder alternative, compatible with groups like azides, alkenes, and alkynes that are susceptible to reduction. acs.org

Other mild deprotection methods include the use of ozone, which oxidatively removes benzyl groups to form benzoic esters that can be subsequently hydrolyzed. organic-chemistry.org Metal-free approaches, such as using a combination of a diphenylphosphine (B32561) and potassium tert-butoxide, offer a practical method for the deprotection of aryl benzyl ethers under mild conditions. rsc.org For benzyl ethers that are sterically hindered and resistant to hydrogenolysis, reaction with N-bromosuccinimide (NBS) and light in the presence of aqueous calcium carbonate has proven effective. researchgate.net The development of these varied deprotection strategies enhances the utility of benzyl ethers, allowing for their removal in the presence of a wider array of functional groups and expanding their application in complex syntheses. colab.wsresearchgate.net

| Deprotection Reagent | Conditions | Key Advantages |

| H₂/Pd/C | Catalytic Hydrogenation | Standard, effective method |

| DDQ | Oxidative | Mild, selective for electron-rich benzyl ethers |

| Ozone | Oxidative | Mild, forms intermediate benzoate (B1203000) ester |

| HPPh₂/tBuOK | Metal-free | Mild, good functional group compatibility |

| NBS/light/CaCO₃ | Radical | Effective for sterically hindered ethers |

This table summarizes various deprotection methodologies for benzyl ethers.

Orthogonality and Compatibility with Diverse Reaction Conditions

Utility as Synthetic Precursors and Intermediates

Beyond their role as protecting groups, benzyl ethers are valuable synthetic intermediates that can be transformed into other important functional groups. This dual functionality adds to their strategic importance in organic synthesis.

The methylene (B1212753) carbon of the benzyl ether can be selectively oxidized to yield either an aromatic aldehyde or an aromatic ester, providing a versatile route to these important classes of compounds. nih.govacs.org The outcome of the oxidation can often be controlled by the choice of reagents and reaction conditions. nih.gov For example, oxidation with N-bromosuccinimide (NBS) can be modulated to produce either aldehydes or methyl esters from benzyl methyl ethers. nih.govnih.gov Using one equivalent of NBS leads to the formation of the corresponding aromatic aldehyde, while two equivalents result in the aromatic methyl ester. nih.govacs.org

Other oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also effect the oxidation of benzylic ethers to carbonyl compounds. cdnsciencepub.com The reaction proceeds readily with ethers that have activating groups. cdnsciencepub.com Furthermore, hypervalent iodine reagents have been developed for the chemoselective oxidation of benzyl ethers to benzoate esters. siu.edu This transformation is particularly useful as it converts a stable protecting group into a functionality that can be easily hydrolyzed. siu.edu A novel cuprous oxide/graphitic carbon nitride composite material has also been shown to catalyze the selective oxidation of benzyl ethers to benzoates at room temperature using TBHP and oxygen as co-oxidants. rsc.org

Benzyl ethers can serve as precursors for the synthesis of more complex molecular structures, including heterocyclic systems. For instance, (o-arylethynyl)benzyl ethers can undergo intramolecular cyclization promoted by bromotrimethylsilane (B50905) (TMSBr) to form 1H-isochromenes, a type of heterocyclic compound. rsc.org This reaction proceeds under metal-free, acidic conditions. rsc.org The ability to construct such ring systems from readily available benzyl ether starting materials highlights their utility in building molecular complexity.

Benzyl ethers are instrumental in the synthesis of 1,3-diols, a common structural motif in many natural products. researchgate.netliverpool.ac.uk A common strategy involves the alkylation of a suitable nucleophile with a benzyloxymethyl halide, such as benzyl chloromethyl ether, to introduce a protected hydroxymethyl group. orgsyn.org For example, the alkylation of a ketone enolate followed by reduction of the ketone and subsequent hydrogenolysis of the benzyl ether provides a convenient route to 1,3-diols. orgsyn.org This sequence allows for the controlled construction of the 1,3-diol functionality. The synthesis of syn-1,3-diols can also be achieved through methods such as the hydrogenation of β-hydroxy ketones or the Narasaka-Prasad reduction. researchgate.net

Degradation and Environmental Fate Studies Chemical and Mechanistic Aspects

Chemical Stability and Decomposition Mechanisms

The chemical stability of Benzyl (B1604629) 3-chlorophenyl ether, particularly its resistance to heat, is a critical aspect of its environmental persistence and transformation. Studies on the closely related compound Benzyl Phenyl Ether (BPE) provide significant insight into these mechanisms.

Benzyl 3-chlorophenyl ether is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, typically in the range of 275–375 °C, it undergoes thermal decomposition. acs.orgresearchgate.net The pyrolysis of the analogous BPE is initiated by a unimolecular homolysis of the weakest bond in the molecule, which is the benzylic C-O bond with a dissociation energy of approximately 52 kcal/mol. acs.org

This initial bond scission is the rate-determining step and results in the formation of a benzyl radical and a phenoxy radical (in this case, a 3-chlorophenoxy radical). researchgate.netacs.org This dissociative mechanism proceeds via free-radical pathways. acs.org Once formed, these radicals can undergo several competing reactions that dictate the final product distribution.

The primary reaction pathways for the radical intermediates include:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from a donor source, leading to the formation of toluene (B28343) and 3-chlorophenol (B135607) as the major products. researchgate.net

Radical Recombination and Rearrangement: Competing with hydrogen abstraction are rearrangement reactions. acs.org The benzyl and phenoxy radicals can recombine at the ring carbons of the phenoxy radical, leading to the formation of benzylphenol isomers. acs.org

Secondary Rearrangement: A previously unreported pathway for BPE involves a 1,2-phenyl shift in an intermediate radical (PhOCH·Ph), which would lead to the formation of substituted benzhydrol and benzophenone (B1666685) products. acs.orgosti.gov

The major products from the thermal decomposition of BPE are phenol (B47542) and toluene. researchgate.net By analogy, the primary decomposition products of this compound would be 3-chlorophenol and toluene.

Table 2: Identified Thermal Decomposition Products of Benzyl Phenyl Ether (as an analogue for this compound)

| Product Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Phenol | C₆H₆O | Hydrogen abstraction by phenoxy radical | researchgate.net |

| Toluene | C₇H₈ | Hydrogen abstraction by benzyl radical | researchgate.net |

| Benzylphenol isomers | C₁₃H₁₂O | Recombination of benzyl and phenoxy radicals | acs.orgacs.org |

| Benzhydrol | C₁₃H₁₂O | Rearrangement via PhOCH·Ph radical | acs.orgosti.gov |

Q & A

Basic Synthesis and Characterization

Q1: What are the standard laboratory-scale methods for synthesizing benzyl 3-chlorophenyl ether, and how can reaction efficiency be optimized? A1:

- Williamson Ether Synthesis : React 3-chlorophenol with benzyl halides (e.g., benzyl bromide) under basic conditions. Sodium hydride (NaH) in THF is commonly used for deprotonation, yielding the ether via nucleophilic substitution .

- Alternative Reagents : For acid-sensitive substrates, benzyl trichloroacetimidate with catalytic triflic acid enables benzylation under mild conditions .

- Optimization : Kinetic studies suggest reaction completion within 1–2 hours at 60–80°C. GC analysis (e.g., 15-minute injection cycles) monitors conversion and identifies byproducts like unreacted benzyl chloride or dibenzyl ether .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.